(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide
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Overview
Description
“(E)-2-Phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide” is a chemical compound that belongs to the class of hydrazone derivatives . Hydrazone derivatives are known to exhibit a wide variety of biological activities including anti-microbial . In heterocyclic moiety, imidazo [1,2-a]pyrimidines are the subject of immense interest for their antimicrobial activity and also for their analgesic, antipyretic and anti-inflammatory properties .
Synthesis Analysis
The synthesis of this compound involves the condensation of 5,6,7,8-tetrahydroimidazo [1,2-a]pyrimidine-2-carbohydrazide with aromatic aldehydes in ethanol at reflux . This process leads to the generation of hydrazone derivatives in 80–92% yield . The synthesis of carbohydrazide was accomplished in six steps from commercially available 2-amino pyrimidine .Molecular Structure Analysis
The structures of the synthesized compounds were confirmed by 1H, 13C NMR, Mass and IR spectral data . The exact molecular structure of “this compound” is not explicitly mentioned in the available sources.Properties
IUPAC Name |
(E)-2-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,11-9-14-6-2-1-3-7-14)17-12-15-13-19-10-5-4-8-16(19)18-15/h1-3,6-7,9,11,13,17H,4-5,8,10,12H2/b11-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWHGHDPVWHILQ-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=C(N=C2C1)CNS(=O)(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C=C(N=C2C1)CNS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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